molecular formula C16H17BrO3 B2815379 2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5-dimethylcyclohexane-1,3-dione CAS No. 1024240-48-9

2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5-dimethylcyclohexane-1,3-dione

Cat. No. B2815379
CAS RN: 1024240-48-9
M. Wt: 337.213
InChI Key: BBOXWTJZPSKLNH-UHFFFAOYSA-N
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Description

The compound “2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5-dimethylcyclohexane-1,3-dione” is a complex organic molecule. It contains a bromophenyl group, an oxoethyl group, and a dimethylcyclohexanedione group. The presence of these functional groups suggests that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl and oxoethyl groups are likely to influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction. The carbonyl groups in the dimethylcyclohexanedione core could be involved in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without halogens .

Scientific Research Applications

Electrophilic Iodinating Agent

2,2-Diiodo-5,5-dimethylcyclohexane-1,3-dione, a related compound, is used as an electrophilic iodinating agent for selective iodination of electron-rich aromatics. Its mild nature allows for the synthesis of α-iodinated carbonyl compounds from allylic alcohols through a hydrogen shift/iodination process catalyzed by iridium(iii) complexes (Martinez-Erro et al., 2017).

Intramolecular Reactions in Michael Adducts

Cyclohexane-1,3-dione derivatives exhibit abnormal behavior in Michael additions to nitro-olefins. From these reactions, unique compounds like 3-(4-bromophenyl)-6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-one can be prepared, representing the first known butenolide derivatives with a 2-hydroxyimino-substituent (Ansell et al., 1971).

Amino Group Protection in Peptide Synthesis

Dimedone (5,5-dimethylcyclohexane-1,3-dione), a related chemical, acts as a protecting agent for amino groups in peptide synthesis. Its derivatives can be converted into azides and used directly for peptide synthesis (Halpern & James, 1964).

Chemosensor for Co2+

Substituted aryl hydrazones of β-diketones, similar in structure, have been synthesized and used as chemosensors with reversible “on–off” sensing capabilities for Co2+. They exhibit excellent selectivity and sensitivity, with fluorescence enhancement in response to Co2+ in ethanol aqueous solution (Subhasri & Anbuselvan, 2014).

Synthesis of Taxol Precursor

A related compound, 2,2-dimethylcyclohexane-1,3-dione, was used in the synthesis of a fully oxygen-substituted ring A Taxol precursor. The synthesis involved key intermediates and established the absolute configuration of the compound (Roy et al., 2003).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it has biological activity, it could interact with proteins or other biomolecules in the body .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its reactivity and any biological activity it might have .

properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-2,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-10-7-14(19)16(2,15(20)8-10)9-13(18)11-3-5-12(17)6-4-11/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOXWTJZPSKLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C(=O)C1)(C)CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-Bromophenyl)-2-oxoethyl)-2,5-dimethylcyclohexane-1,3-dione

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